Ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate
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Overview
Description
Ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate is a chemical compound belonging to the class of tetrahydroquinolines. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves a multi-step process. One common method involves the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate and its derivatives involves interactions with various molecular targets. These targets can include enzymes, receptors, and other proteins, leading to a range of biological effects. The specific pathways involved depend on the structure of the derivative and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: This compound is similar in structure but has a methyl ester group instead of an ethyl ester group.
6-Methyl-1,2,3,4-tetrahydroquinoline: This compound lacks the carboxylate group but shares the tetrahydroquinoline core.
Uniqueness
Ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate is unique due to its specific ester group, which can influence its reactivity and biological activity. The presence of the carboxylate group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 6-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-3-16-13(15)11-7-10-6-9(2)4-5-12(10)14-8-11/h4-6,11,14H,3,7-8H2,1-2H3 |
InChI Key |
DBMVQUYPRJIPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(C=CC(=C2)C)NC1 |
Origin of Product |
United States |
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